

But-3-yn-1-amine hydrochloride physical and chemical properties

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Compound of Interest

Compound Name: **But-3-yn-1-amine hydrochloride**

Cat. No.: **B1340743**

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An In-depth Technical Guide to **But-3-yn-1-amine Hydrochloride**: A Versatile Bifunctional Linker for Advanced Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that dictates the success of a synthetic campaign. Among the vast arsenal of available reagents, **But-3-yn-1-amine hydrochloride** (CAS No. 88211-50-1) has emerged as a particularly valuable and versatile tool. Its simple, yet elegant, structure combines two of modern synthetic chemistry's most sought-after functionalities—a terminal alkyne and a primary amine—on a flexible four-carbon chain. This guide provides an in-depth analysis of its properties, reactivity, and core applications, with a focus on its role in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical and Analytical Properties

The hydrochloride salt form of But-3-yn-1-amine ensures superior stability and handling characteristics compared to the volatile and more reactive free base. Its physical state as a solid powder at room temperature simplifies weighing and dispensing in a laboratory setting. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	88211-50-1	[1] [2]
Molecular Formula	C ₄ H ₈ CIN	[2]
Molecular Weight	105.57 g/mol	[3]
Appearance	White to off-white solid/powder	[3]
Melting Point	222 °C	N/A
Purity	≥95%	[1] [3]
Water Solubility	~15.1 mg/mL (Calculated)	[4]
Storage Conditions	Room temperature, under inert atmosphere	[1] [5]

Expected Spectral Characteristics

For unambiguous identification and quality control, understanding the spectral signature of **But-3-yn-1-amine hydrochloride** is essential. While a dedicated public spectrum is not readily available, its features can be reliably predicted based on its functional groups.

- ¹H NMR Spectroscopy: In a solvent like D₂O (to exchange the labile N-H protons), the spectrum is expected to show three distinct signals:
 - A triplet at ~3.2 ppm corresponding to the two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
 - A triplet at ~2.1 ppm for the acetylenic proton (-C≡C-H).
 - A multiplet (quartet of triplets) around ~2.6 ppm for the internal methylene group (-CH₂-CH₂-).
- ¹³C NMR Spectroscopy: The four unique carbon atoms should be distinguishable:
 - The terminal alkyne carbon bearing a proton (C4) would appear around 70 ppm.
 - The internal alkyne carbon (C3) would be further downfield, around 80 ppm.

- The carbon adjacent to the ammonium group (C1) would be in the 35-40 ppm range.
- The remaining methylene carbon (C2) would appear around 20-25 ppm.
- Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of the core functional groups:
 - $\sim 3300 \text{ cm}^{-1}$ (sharp, strong): C-H stretch of the terminal alkyne.[6]
 - $\sim 2120 \text{ cm}^{-1}$ (weak to medium): C≡C triple bond stretch.[6]
 - 3200-2800 cm^{-1} (broad): N-H stretch from the ammonium salt (R-NH₃⁺).
 - $\sim 1600\text{--}1500 \text{ cm}^{-1}$: N-H bending vibrations.[6]
 - $\sim 1250\text{--}1020 \text{ cm}^{-1}$: C-N stretch.[6]

The Principle of Dual Reactivity: A Synthetic Chemist's Gateway

The synthetic utility of **But-3-yn-1-amine hydrochloride** lies in the orthogonal nature of its two functional groups. The primary amine serves as a potent nucleophile, ideal for forming amide bonds, while the terminal alkyne is a gateway to cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for a sequential and controlled synthetic strategy.

Reactions of the Primary Amine

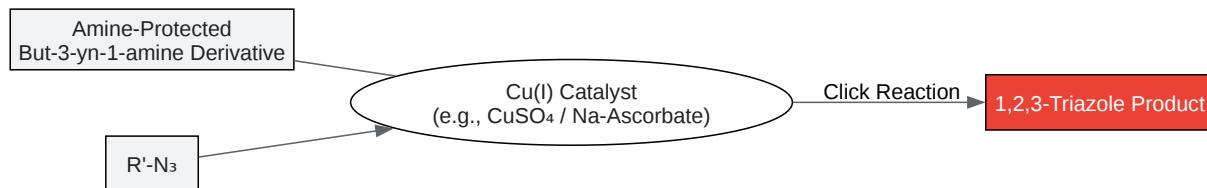
The primary amine is typically used for forming stable linkages to carboxylic acids, a cornerstone of bioconjugation and linker synthesis.

- Amide Bond Formation: The amine can be coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HBTU, EDC) to form a robust amide bond. This is the most common method for attaching the linker to a protein-of-interest (POI) ligand.
- Reductive Amination: The amine can react with an aldehyde or ketone to form an imine, which is then reduced *in situ* (e.g., with NaBH₃CN) to form a secondary amine linkage.

Figure 1: Key reactions involving the primary amine functionality.

Reactions of the Terminal Alkyne

The terminal alkyne is prized for its participation in the highly efficient and bioorthogonal CuAAC reaction. This allows for the clean and specific formation of a stable 1,2,3-triazole ring, connecting the linker to a molecule bearing an azide group.



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Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

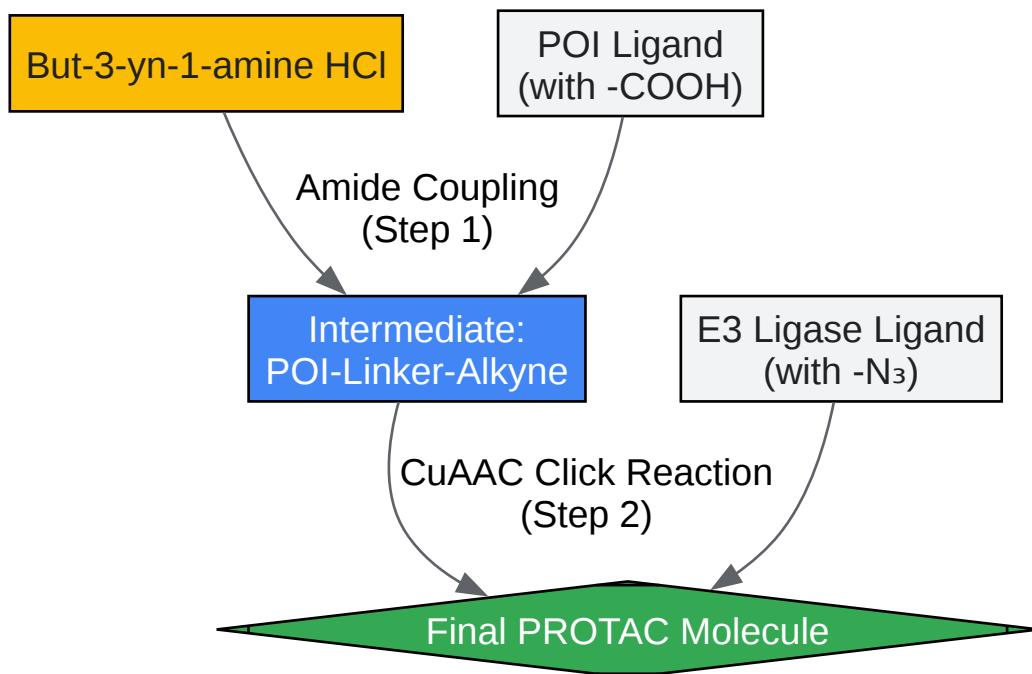
Core Application: A Key Linker for PROTAC Synthesis

One of the most impactful applications of **But-3-yn-1-amine hydrochloride** is in the synthesis of PROTACs.^{[5][7]} PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (the "protein of interest" or POI) and an E3 ubiquitin ligase, inducing the degradation of the target protein through the cell's own ubiquitin-proteasome system.

But-3-yn-1-amine hydrochloride is an ideal "linker" component for connecting the POI-binding ligand to the E3 ligase ligand. Its defined length and dual-ended reactivity allow for a convergent and modular synthetic strategy.

General Workflow for PROTAC Synthesis

A typical workflow leverages the orthogonal reactivity described above. The amine end is first coupled to one ligand, and the alkyne end is subsequently "clicked" to the second ligand.



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